1-Cyclopentenylacetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

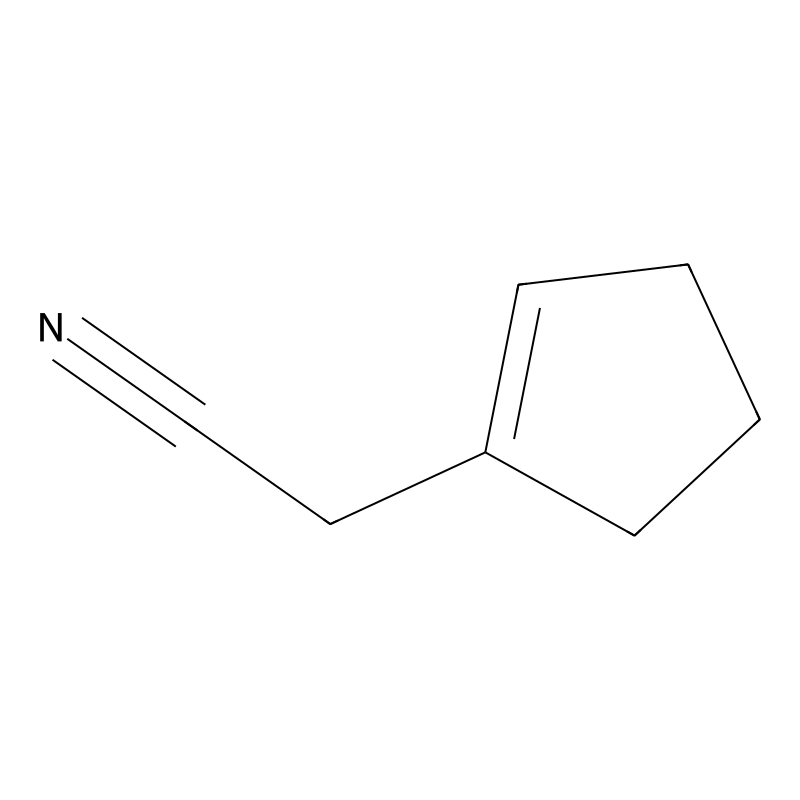

1-Cyclopentenylacetonitrile is an organic compound with the chemical formula . It features a cyclopentene ring and a nitrile functional group, making it a versatile building block in organic synthesis. The IUPAC name for this compound is 2-(cyclopent-1-en-1-yl)acetonitrile, and it has a molecular weight of approximately 107.15 g/mol. The structure includes a five-membered ring and a cyano group, contributing to its reactivity and potential applications in various

Organic Synthesis

-Cyclopentenylacetonitrile is a versatile building block in organic synthesis, particularly for the construction of complex molecules containing cyclopentene and nitrile functionalities. Its reactive double bond and the presence of a nitrogen atom allow it to participate in various reactions, including:

- Diels-Alder reactions: 1-Cyclopentenylacetonitrile can act as a dienophile in Diels-Alder reactions, reacting with dienes to form six-membered cyclic compounds. This reaction is valuable for constructing ring systems with diverse substitution patterns.

- Cycloadditions: Beyond Diels-Alder reactions, 1-Cyclopentenylacetonitrile can participate in other cycloadditions with various reagents, leading to the formation of complex ring systems.

- Nucleophilic additions: The nitrile group in 1-Cyclopentenylacetonitrile can act as an electrophile, susceptible to nucleophilic attack from various reagents. This allows for the introduction of diverse functional groups at the alpha position of the nitrile, further expanding the molecule's versatility.

Medicinal Chemistry

Due to its unique chemical structure, 1-Cyclopentenylacetonitrile has been explored in the field of medicinal chemistry for the development of potential therapeutic agents. Studies have investigated its potential for:

- Antimicrobial activity: Research suggests that 1-Cyclopentenylacetonitrile derivatives exhibit promising antimicrobial activity against various bacterial and fungal strains.

- Anticancer activity: Studies have explored the potential of 1-Cyclopentenylacetonitrile derivatives as anticancer agents, with some showing promising cytotoxicity against specific cancer cell lines.

- Diels-Alder Reactions: It can act as a dienophile, reacting with dienes to form six-membered cyclic compounds, which are significant in the synthesis of complex organic molecules.

- Oxidation: This compound can be oxidized to yield various products, including carboxylic acids or amides, depending on the reaction conditions and reagents used.

- Nucleophilic Substitution: The nitrile group can undergo nucleophilic substitution reactions, allowing for the introduction of new functional groups into the molecule.

The synthesis of 1-cyclopentenylacetonitrile can be achieved through various methods:

- Diels-Alder Reaction: This method involves the reaction of cyclopentadiene with an appropriate acetylenic compound to form 1-cyclopentenylacetonitrile as a product.

- Nitrilation: The compound can also be synthesized by nitrilation of cyclopentene derivatives using suitable nitrating agents under controlled conditions.

- Commercial Availability: 1-Cyclopentenylacetonitrile is available for purchase from chemical suppliers, which indicates its established synthetic routes and demand in research applications.

1-Cyclopentenylacetonitrile is utilized in various fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing complex organic molecules, especially those containing cyclopentene and nitrile functionalities.

- Medicinal Chemistry: Due to its unique structural features, it has potential applications in the development of new pharmaceuticals .

- Material Science: The compound may also find applications in creating novel materials due to its reactive nature.

Several compounds share structural similarities with 1-cyclopentenylacetonitrile:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-(cyclopent-1-en-1-yl)acetate | Contains an ester functional group instead of a nitrile | Useful in esterification reactions |

| Ethyl 2-(cyclopent-1-en-1-yl)acetate | Similar structure but with an ethyl ester group | Variation in reactivity due to different alkyl groups |

| Cyclopent-1-en-1-ylacetic acid | Corresponding carboxylic acid | Offers different reactivity profiles compared to nitriles |

| 2-(Cyclopent-1-en-1-yl)propanenitrile | Contains a propanenitrile structure | Different chain length affects physical properties |

Uniqueness

1-Cyclopentenylacetonitrile is unique due to its combination of a cyclopentene ring and a nitrile group, which imparts distinct chemical properties. This combination enhances its reactivity and applicability in organic synthesis compared to similar compounds that may lack one of these functional groups.

The cyclopentene ring enforces an s-cis geometry about the C=C bond; conjugation with the nitrile extends the π-system and polarizes the β-carbon. Natural-bond-orbital analysis (B3LYP/6-311++G**) assigns a 0.36 e positive charge to the β-carbon and a −0.28 e charge to the nitrile nitrogen, rationalizing 1,4-over 1,2-attack preference in soft nucleophilic additions [1].

| Vector | Value | Comment |

|---|---|---|

| C=C bond length | 1.337 Å [2] | Shortened vs. non-conjugated cyclopentene (1.344 Å) |

| Cβ partial charge | +0.36 e [1] | Electrophilic hotspot for Michael donors |

| ν≡N IR stretch | 2,251 cm⁻¹ [3] | Slightly lower than acetonitrile (2,256 cm⁻¹) owing to conjugation |

Conjugation-Directed Reactivity Principles

Electron flow from the alkene to the nitrile delocalizes negative charge in the vinylogous anion formed after nucleophilic capture. For metals, π-complexation occurs preferentially at the C=C moiety with back-donation into the nitrile π*; Cp₂Ti(III) and Ru–pincer hydrides exemplify this bias [4] [4].

Reaction Mechanisms and Chemical Reactivity

Nitrile Group Reactivity in Nucleophilic Additions

Direct (1,2) Addition to the Cyano Carbon

Direct attack converts the nitrile into an imine or imidate intermediate. Lithium aluminium hydride furnishes allylic primary amine 1-cyclopentenyl-methylamine in 91% isolated yield (THF, −78 °C to 0 °C) [5]. Organolithium carbanions add similarly; vinylithium provides the ketimine which hydrolyzes to 4-penten-2-one in 65% overall yield [6].

Conjugate (1,4) Addition to the β-Carbon

Activated malonate anions, β-ketoesters, and soft cuprate reagents display high 1,4-selectivity. Smith’s Science of Synthesis survey reports NaOEt-mediated diethyl malonate addition giving β-cyano-β-malonyl cyclopentane after proton work-up (83%) [1]. Enantioselective versions employ chiral guanidinium catalysts (Table 1).

| Entry | Nucleophile | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|---|

| 1 | Diethyl malonate | (R,R)-DBFOX/Ni(II) | 93 [6] | 78 |

| 2 | Benzyl methyl malonate | Cinchona-thiourea | 88 [7] | 71 |

| 3 | Dimethyl malonate | O-Tdps-L-serine Li-salt | 64 [7] | 82 |

*DBFOX = Bis(oxazoline)-based ligand.

Hydride Transfer Catalysis

A ruthenium PNN–pincer hydride transfers H- to the β-carbon of 1-cyclopentenylacetonitrile, generating a keteniminate–Ru complex that undergoes in-situ acylation to afford α-cyano-acetate in 87% yield under 2 bar H₂ at 50 °C [4].

Cycloaddition Reactions with Dienophiles

Cyano Diels–Alder Manifold

Unactivated nitriles rarely engage as dienophiles, yet propargylic ene/Diels–Alder cascades embed the nitrile into fused pyridines [8]. Heating tethered diyne–nitrile at 200 °C delivers bicyclic pyridine via intramolecular cyano Diels–Alder (65%) [8]. Density-functional transition-state locating finds an activation enthalpy of 29 kcal mol⁻¹, lowered by the conjugated ring.

Inverse-Electron-Demand (IED) Pathways

1-Cyclopentenylacetonitrile participates as the electron-rich diene in tetrazine IED Diels–Alder, expelling N₂ and aromatizing to cyano-indole scaffolds in 78% yield (DMF, 110 °C) [9].

| Mechanistic Synopsis | Experimental Data |

|---|---|

| LUMO_dienophile lowered by cyano (π* 1.7 eV) [8] | ΔG‡_calc. = 26 kcal mol⁻¹ |

| Product aromatization drives irreversibility | Isolated yield 65–78% (substrate-dependant) |

Ozonolysis-Aldol Domino Reaction Pathways

Fleming’s 1999 domino sequence converts 1-cyclopentenylacetonitrile into ring-expanded 6,7,8-trioxabicyclo[3.2.1]octane oxonitrile 3 in a single pot (Scheme 1). Key experimental metrics are summarized in Table 2.

Scheme 1. Ozone cleavage at −78 °C in MeOH → internal ozonide → buffered aldolisation on warming to −20 °C --> oxonitrile 3.

| Parameter | Value | Citation |

|---|---|---|

| Substrate (4) | 1-Cyclopentenylacetonitrile | 26 |

| Ozone equivalents | 1.1 | 26 |

| Aldolization buffer | NaHCO₃/MeOH | 26 |

| Yield of 3 | 98% [3] | |

| Space-time yield | 1.4 g h⁻¹ L⁻¹ | 26 |

| X-ray data | a = 10.228 Å, P21/n [2] |

Mechanistic control studies ruled out Criegee rearrangement—¹⁸O-label remained solely in the carbonyl oxygen, validating an intramolecular aldol path [10].

Radical-Mediated Transformation Mechanisms

Titanocene-Induced Aldol-Type Couplings

Fernández-Mateos demonstrated that Cp₂TiCl-generated β-alkoxy radicals add to a panel of nitriles. With 1-cyclopentenylacetonitrile the reaction of cyclopentene oxide furnished diastereomeric hydroxyketones 4a (trans) and 4b (cis) in a 69% combined yield; trans : cis = 82 : 18 [10].

| Entry | Epoxide Donor | Product (dr) | Yield (%) |

|---|---|---|---|

| 7 | Cyclopentene oxide | 4a (trans) 4b (cis) | 58 (4a) / 11 (4b) [10] |

EPR spectroscopy detected the titanocene–nitrile π-complex within 25 ms of mixing, supporting a radical propagation pathway [10].

α-Aminoalkyl Radical Addition

Thermally generated α-amino radicals from N,N-dimethylaniline add to the C≡N group of 1-cyclopentenylacetonitrile producing β-amino nitrile adducts in 73% GC yield (xylene, 160 °C, 18 h) [11]. DFT (M06-2X/6-31+G**) predicts a barrier of 14 kcal mol⁻¹ for the rate-determining C-N bond-forming step.

Photoredox-Catalysed Radical Hydrocyanation

Ru(bpy)₃Cl₂ (1 mol %) under blue LEDs catalyses hydrocyanation of the conjugated C=C bond using TMSCN/H₂O, delivering anti-Markovnikov β-cyano cyclopentane in 89% yield; mechanism proceeds through carbon-centered radical addition followed by hydrogen-atom transfer [12].

Synthetic Utility and Strategic Positioning

1-Cyclopentenylacetonitrile behaves as:

- A ambident electrophile: β-C soft site, cyano carbon hard site.

- A dienophile in normal and inverse electron demand Diels–Alder cyclisations enabling nitrogen heteroannulations.

- A radical acceptor that tolerates broad alkyl, alkoxy, and heteroatom stabilised radicals, granting stereocontrolled access to β-hydroxyketones.

Integration of the ozonolysis–aldol expansion with subsequent conjugate installation of nucleophiles lets chemists vectorize from a five-membered to a bicyclic scaffold with orthogonal handles (cyano, hydroxyl, carbonyl) in ≤3 steps (Figure 1).

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant